molecular formula C14H12N2OS B14365858 Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- CAS No. 90699-81-3

Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-

Cat. No.: B14365858
CAS No.: 90699-81-3
M. Wt: 256.32 g/mol
InChI Key: PWKYJDFVCSHYKS-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives makes them valuable scaffolds for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenes with formamide under acidic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core . Another approach includes the use of 4-chlorothieno[2,3-d]pyrimidines, which undergo nucleophilic substitution followed by cyclization .

Industrial Production Methods

Industrial production methods for thieno[2,3-d]pyrimidin-4(3H)-one derivatives often involve multi-step synthetic routes that are optimized for yield and purity. These methods may include the use of palladium-catalyzed carbonylation reactions and other advanced techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. This inhibition leads to the suppression of cancer cell growth and proliferation . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- stands out due to its potent biological activities and versatility as a scaffold for drug development. Its ability to inhibit VEGFR-2 and induce apoptosis in cancer cells makes it a unique and valuable compound in medicinal chemistry .

Properties

CAS No.

90699-81-3

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2OS/c1-9-10(2)18-13-12(9)14(17)16(8-15-13)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

PWKYJDFVCSHYKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C3=CC=CC=C3)C

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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